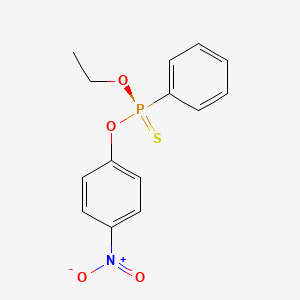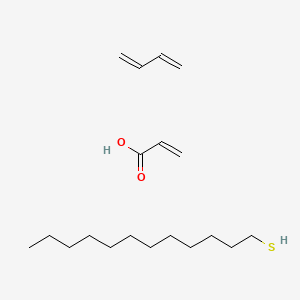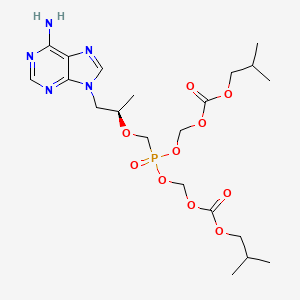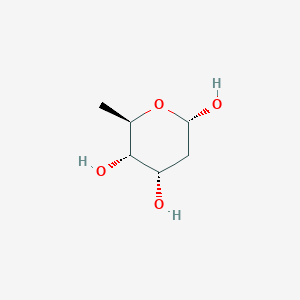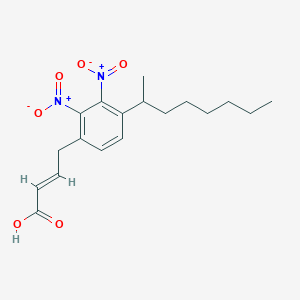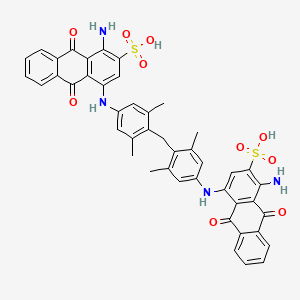
4,4'-(Methylenebis((3,5-dimethyl-4,1-phenylene)imino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Methylenebis((3,5-dimethyl-4,1-phenylene)imino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of anthracene and sulfonic acid groups, which contribute to its diverse chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Methylenebis((3,5-dimethyl-4,1-phenylene)imino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid) involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Methylenebis((3,5-dimethyl-4,1-phenylene)imino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The compound can be reduced to form different derivatives, typically involving the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Methylenebis((3,5-dimethyl-4,1-phenylene)imino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-(Methylenebis((3,5-dimethyl-4,1-phenylene)imino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Methylenebis(3,5-dimethylpyrazole)
- Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-]
Uniqueness
4,4’-(Methylenebis((3,5-dimethyl-4,1-phenylene)imino))bis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid) stands out due to its combination of anthracene and sulfonic acid groups, which provide unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Eigenschaften
CAS-Nummer |
93940-49-9 |
|---|---|
Molekularformel |
C45H36N4O10S2 |
Molekulargewicht |
856.9 g/mol |
IUPAC-Name |
1-amino-4-[4-[[4-[(4-amino-9,10-dioxo-3-sulfoanthracen-1-yl)amino]-2,6-dimethylphenyl]methyl]-3,5-dimethylanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C45H36N4O10S2/c1-20-13-24(48-32-18-34(60(54,55)56)40(46)38-36(32)42(50)26-9-5-7-11-28(26)44(38)52)14-21(2)30(20)17-31-22(3)15-25(16-23(31)4)49-33-19-35(61(57,58)59)41(47)39-37(33)43(51)27-10-6-8-12-29(27)45(39)53/h5-16,18-19,48-49H,17,46-47H2,1-4H3,(H,54,55,56)(H,57,58,59) |
InChI-Schlüssel |
YBFZDXHFZMMVQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CC2=C(C=C(C=C2C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)O)C)C)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




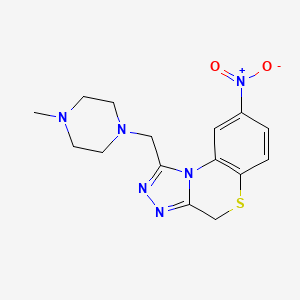
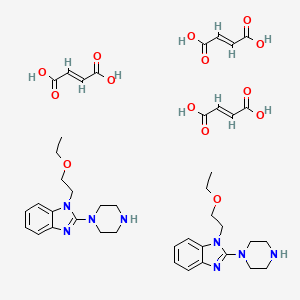
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
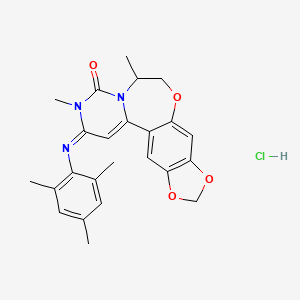

![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)
